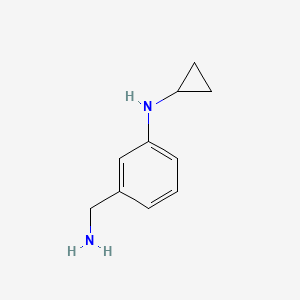
3-(Aminomethyl)-N-cyclopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-N-cyclopropylaniline is an organic compound that features a cyclopropyl group attached to an aniline ring through an aminomethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-N-cyclopropylaniline typically involves the reaction of cyclopropylamine with benzaldehyde to form an imine intermediate, which is subsequently reduced to yield the target compound. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Aminomethyl)-N-cyclopropylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Halogens, sulfonyl chlorides, acidic catalysts.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-N-cyclopropylaniline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-N-cyclopropylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include inhibition or activation of enzymatic functions, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
3-(Dimethylamino)phenol: Similar in structure but with a dimethylamino group instead of an aminomethyl group.
N-(Cyclopropylmethyl)aniline: Features a cyclopropylmethyl group attached to an aniline ring.
Uniqueness: 3-(Aminomethyl)-N-cyclopropylaniline is unique due to the presence of both the cyclopropyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-(aminomethyl)-N-cyclopropylaniline |
InChI |
InChI=1S/C10H14N2/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9,12H,4-5,7,11H2 |
Clé InChI |
FIXLOUMRLXETKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


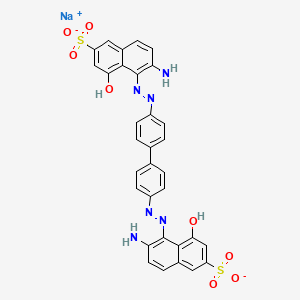

![[3,4'-Bipyridin]-2'-ylmethanol](/img/structure/B15250827.png)
![N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15250833.png)

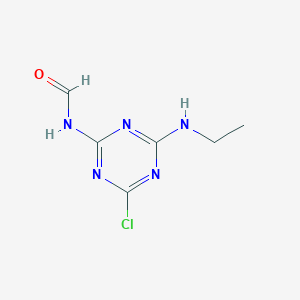
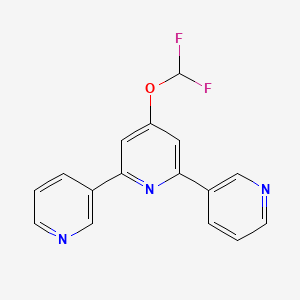
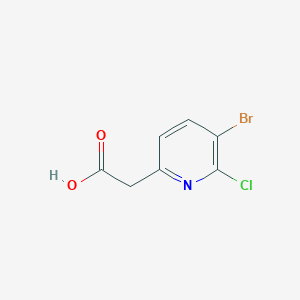



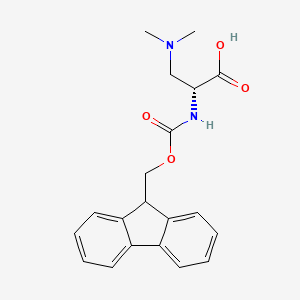
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
